molecular formula C8H7IN2 B1372186 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1138443-83-0

3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1372186
CAS No.: 1138443-83-0
M. Wt: 258.06 g/mol
InChI Key: SUTAZURMHGAKLC-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Advanced Chemical Synthesis

Nitrogen-containing heterocycles are organic compounds that incorporate at least one nitrogen atom within a ring structure. numberanalytics.com These structures are fundamental to the field of organic chemistry and are integral to a vast array of natural and synthetic products. openmedicinalchemistryjournal.comnih.gov The unique properties endowed by the nitrogen atom, such as its ability to form hydrogen bonds, significantly influence the biological activity of these molecules. nih.gov

The importance of nitrogen heterocycles is underscored by their prevalence in pharmaceuticals; an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain a nitrogen heterocycle. msesupplies.com Their applications extend beyond medicine into agrochemicals, where they form the backbone of many crop protection agents, as well as materials science, where they are used in the development of conducting polymers and dyes. numberanalytics.commsesupplies.com The structural diversity and reactivity of nitrogen heterocycles make them indispensable building blocks in modern organic synthesis. numberanalytics.com

Table 1: Applications of Nitrogen Heterocycles

Field Examples of Applications
Pharmaceuticals Antibiotics (e.g., Azithromycin), Antivirals (e.g., Oseltamivir), Anticancer agents (e.g., Imatinib). numberanalytics.com
Agrochemicals Fungicides, Herbicides, Insecticides. msesupplies.com
Materials Science Conducting polymers (e.g., Polypyrroles), Dyes for textiles and biomedical use. numberanalytics.com

| Catalysis | Ligands for transition metal catalysts to enhance activity and selectivity. numberanalytics.com |

The Pyrrolo[2,3-b]pyridine Scaffold in Contemporary Drug Discovery

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This scaffold is a key component in a number of FDA-approved drugs, particularly those developed as kinase inhibitors for cancer therapy. nih.gov Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrrolo[2,3-b]pyridine core can be strategically modified to target the ATP-binding site of specific kinases, thereby inhibiting their function and halting cancer cell proliferation.

Researchers have successfully designed and synthesized numerous derivatives of pyrrolo[2,3-b]pyridine that exhibit potent inhibitory activity against various kinases, such as B-RAF and Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org The versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. nih.gov This has led to the development of compounds with significant anti-inflammatory, antimicrobial, and antitumor activities. researchgate.netjuniperpublishers.com

Historical Development of Halogenated Pyrrolo[2,3-b]pyridine Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrrolo[2,3-b]pyridine core has been a pivotal strategy in the development of new therapeutic agents. Halogenation can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Early synthetic routes focused on establishing efficient methods for the preparation of the core 1H-pyrrolo[2,3-b]pyridine structure. rsc.org Subsequent research explored electrophilic substitution reactions to introduce functional groups at various positions. It was discovered that reactions such as nitration, bromination, and iodination occur predominantly at the 3-position of the pyrrole (B145914) ring. rsc.org The development of methods to synthesize 3-iodo-pyrrolo[2,3-b]pyridine derivatives was a significant advancement, as the iodine atom serves as a versatile synthetic handle. This iodo-substituent can be readily replaced or used in cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions) to build more complex molecular architectures, a common strategy in modern drug discovery. mdpi.com This has allowed for the creation of extensive libraries of pyrrolo[2,3-b]pyridine derivatives for biological screening.

Research Landscape and Potential of 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

The specific compound, this compound, is a halogenated derivative that embodies the synthetic utility discussed previously. The methyl group at the 5-position and the iodine atom at the 3-position provide distinct points for chemical modification.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 1138443-83-0 sigmaaldrich.com
Molecular Formula C₈H₇IN₂ sigmaaldrich.com

| Molecular Weight | 258.06 g/mol sigmaaldrich.com |

While extensive research focusing exclusively on the biological activity of this compound is not widely published, its primary value lies in its role as a key building block or intermediate. The presence of the iodo group at the 3-position makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse compound libraries. These libraries are crucial for structure-activity relationship (SAR) studies aimed at discovering new potent and selective inhibitors for various therapeutic targets, including kinases involved in cancer and other diseases. google.com The 5-methyl group can also influence the compound's properties and interactions with biological targets. Therefore, the research potential of this compound is significant, primarily serving as a versatile precursor in the synthesis of novel, biologically active molecules for drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTAZURMHGAKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673826
Record name 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-83-0
Record name 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Synthetic Methodologies for 3 Iodo 5 Methyl 1h Pyrrolo 2,3 B Pyridine and Analogues

Pyrrolo[2,3-b]pyridine Scaffold Construction

The formation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a critical step in the synthesis of the target compound. Various cyclization strategies have been developed to construct this privileged heterocyclic system, often by adapting classical indole (B1671886) syntheses or by building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) moiety.

Cyclization Reactions for Core Ring System Formation

Cyclization reactions are fundamental to forming the bicyclic 7-azaindole (B17877) structure. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered pyrrole ring. One prevalent strategy involves the use of substituted pyridine derivatives as precursors. For instance, Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, is an effective method for constructing the pyrrolo[2,3-b]pyridine scaffold. This approach allows for the introduction of various substituents on both the pyridine and the newly formed pyrrole ring.

Another significant approach is the reaction of 2-aminopyridine (B139424) derivatives with other reagents to build the fused pyrrole ring. For example, a multi-step synthesis starting from 2-aminopyridine can lead to the formation of a 5-bromo-7-azaindole (B68098) intermediate, which highlights the utility of substituted pyridines in constructing the desired scaffold.

Fischer Indole Cyclization Adaptations for 7-Azaindoles

The Fischer indole synthesis, a classical method for preparing indoles, has been adapted for the synthesis of 7-azaindoles. wikipedia.orgresearchgate.netnih.gov This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed from the condensation of a pyridylhydrazine with an aldehyde or a ketone. wikipedia.orgnih.gov The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

The general mechanism involves the tautomerization of the pyridylhydrazone to an enamine, followed by a acs.orgacs.org-sigmatropic rearrangement. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the aromatic 7-azaindole ring system. wikipedia.org While this method is powerful, its application to the synthesis of azaindoles can sometimes be less efficient than for indoles due to the electron-deficient nature of the pyridine ring. acs.org However, the presence of electron-donating groups on the starting pyridylhydrazine can significantly improve the efficiency of the cyclization. acs.org

Table 1: Key Features of Fischer Indole Synthesis Adaptations for 7-Azaindoles

FeatureDescription
Starting Materials Substituted pyridylhydrazines and aldehydes or ketones. wikipedia.org
Catalysts Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org
Key Intermediate Pyridylhydrazone which tautomerizes to an enamine. wikipedia.org
Key Reaction Step acs.orgacs.org-sigmatropic rearrangement of the protonated enamine. wikipedia.org
Challenges The electron-deficient nature of the pyridine ring can hinder the reaction. acs.org

Formation of Pyrrolo Structure from Pyridine Derivatives

Building the pyrrole ring onto an existing pyridine core is a versatile strategy for synthesizing 7-azaindoles. This approach often starts with readily available substituted pyridines. A common method involves the reaction of 2-aminopyridines with various reagents to construct the fused five-membered ring. For example, 2-amino-5-methylpyridine (B29535) can serve as a precursor. The synthesis of 2-amino-5-methylpyridine itself can be achieved by reacting 3-methylpyridine (B133936) with sodium amide.

One of the key synthetic routes involves the transformation of a 2-aminopyridine into a more functionalized intermediate that can undergo cyclization. For instance, a 2-aminopyridine can be brominated and then iodinated to introduce handles for subsequent coupling and cyclization reactions. This step-wise functionalization allows for precise control over the substitution pattern of the final 7-azaindole product.

Introduction of Halogen and Alkyl Substituents

The synthesis of 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine requires the specific placement of an iodo group at the 3-position and a methyl group at the 5-position of the 7-azaindole ring. These substitutions can be achieved either by starting with appropriately substituted precursors or by functionalizing the pre-formed scaffold.

Site-Specific Iodination Techniques

The direct iodination of the 1H-pyrrolo[2,3-b]pyridine scaffold is a common and effective method for introducing an iodine atom at the 3-position. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with the 3-position being the most reactive site.

A widely used reagent for this transformation is N-iodosuccinimide (NIS). nih.govnih.gov The reaction is typically carried out in a suitable solvent, and the conditions are generally mild. For instance, treating a 5-substituted 7-azaindole with NIS can selectively yield the 3-iodo derivative. nih.gov The use of NIS is advantageous due to its ease of handling and high selectivity for the 3-position.

Table 2: Common Reagents for Iodination of 7-Azaindoles

ReagentDescription
N-Iodosuccinimide (NIS) A mild and selective electrophilic iodinating agent, commonly used for the 3-iodination of 7-azaindoles. nih.govnih.gov
Iodine (I₂) with a base Another method for direct iodination, where a base such as potassium hydroxide (B78521) is used to facilitate the reaction.

Strategies for Methyl Group Incorporation at the 5-Position

The introduction of a methyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring is typically achieved by starting with a pyridine precursor that already contains the methyl substituent. This "bottom-up" approach ensures the correct placement of the methyl group from the outset.

A key starting material for this strategy is 2-amino-5-methylpyridine. This compound can be synthesized from 3-methylpyridine through amination reactions. Once 2-amino-5-methylpyridine is obtained, it can be further elaborated to construct the fused pyrrole ring, thereby forming the 5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. This intermediate can then undergo site-specific iodination at the 3-position as described previously to yield the final target compound, this compound. This synthetic sequence, starting from a pre-methylated pyridine, is an efficient and reliable route to the desired product.

Halogenation Reagents and Controlled Reaction Conditions

The introduction of an iodine atom at the C3 position of the 5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a crucial step in the synthesis of the title compound. This transformation is typically achieved through electrophilic halogenation, where careful selection of reagents and control of reaction conditions are paramount to ensure high regioselectivity and yield.

Commonly employed iodinating agents include N-iodosuccinimide (NIS) and molecular iodine (I₂). The reaction is often carried out in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), which facilitates the deprotonation of the pyrrole nitrogen, thereby activating the ring towards electrophilic attack. The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently used.

The reaction conditions are generally mild, often proceeding at room temperature. The controlled addition of the iodinating agent and careful monitoring of the reaction progress are essential to prevent the formation of di-iodinated or other side products. The inherent electronic properties of the 7-azaindole ring system favor electrophilic substitution at the C3 position, leading to the desired product in good yields.

Table 1: Halogenation Reagents and Conditions for the Synthesis of this compound

Starting Material Halogenating Reagent Base Solvent Temperature (°C) Yield (%) Reference
5-methyl-1H-pyrrolo[2,3-b]pyridine N-Iodosuccinimide (NIS) KOH DMF Room Temp. High Theoretical

Advanced Coupling and Functionalization Strategies

The iodine moiety at the C3 position of this compound serves as a versatile handle for introducing a wide array of functional groups through various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions and nucleophilic substitution are the most prominent strategies employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are extensively used to functionalize 3-iodo-7-azaindole derivatives. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the C3 position. rsc.org

A typical Suzuki-Miyaura reaction involving this compound would utilize an arylboronic acid or its ester as the coupling partner. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, can be employed. The choice of base, often an inorganic carbonate like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and the solvent system are critical for achieving optimal results.

Table 2: Suzuki-Miyaura Cross-Coupling of this compound

Arylboronic Acid Palladium Catalyst Ligand Base Solvent Temperature (°C) Product Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene/Ethanol/Water 80-100 5-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine Good-Excellent Theoretical
4-Methoxyphenylboronic acid Pd(OAc)₂ SPhos K₂CO₃ Dioxane/Water 90-110 3-(4-methoxyphenyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine Good-Excellent Theoretical

The Sonogashira coupling reaction provides an efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. walisongo.ac.idchemrxiv.org This reaction is instrumental in introducing alkynyl moieties onto the 3-position of the 5-methyl-7-azaindole core, which can serve as precursors for further transformations.

The reaction typically involves treating this compound with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a copper(I) salt like copper(I) iodide (CuI), and an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent.

Table 3: Sonogashira Coupling of this compound

Terminal Alkyne Palladium Catalyst Copper(I) Co-catalyst Base Solvent Temperature (°C) Product Yield (%) Reference
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N DMF Room Temp. - 50 5-methyl-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine High chemrxiv.org
Ethynyltrimethylsilane Pd(PPh₃)₄ CuI DIPEA THF Room Temp. 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine High walisongo.ac.id

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines. This reaction is of great significance in medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical agents.

For this compound, the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C3 position. The success of this reaction heavily relies on the choice of the palladium catalyst and, crucially, the phosphine ligand. Sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often required. A strong, non-nucleophilic base, like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also essential for the catalytic cycle.

Table 4: Buchwald-Hartwig Amination of this compound

Amine Palladium Precatalyst Ligand Base Solvent Temperature (°C) Product Yield (%) Reference
Morpholine Pd₂(dba)₃ XPhos NaOtBu Toluene 80-100 4-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)morpholine High Theoretical
Aniline Pd(OAc)₂ RuPhos LiHMDS Dioxane 90-110 N-phenyl-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Good Theoretical

Nucleophilic Substitution Reactions of the Iodine Moiety

While palladium-catalyzed reactions are predominant, the iodine atom in this compound can also undergo nucleophilic substitution reactions, although this is less common for aryl iodides unless the ring is highly activated. In certain cases, particularly with strong nucleophiles or under specific reaction conditions such as copper catalysis, the iodine can be displaced.

For instance, copper-catalyzed coupling reactions, sometimes referred to as Ullmann-type reactions, can be used to form C-O, C-S, and C-N bonds. These reactions often require higher temperatures and the use of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), along with a ligand like 1,10-phenanthroline.

Table 5: Nucleophilic Substitution Reactions of this compound

Nucleophile Catalyst Ligand Base Solvent Temperature (°C) Product Reference
Sodium methoxide CuI 1,10-Phenanthroline Cs₂CO₃ DMF 120-140 3-methoxy-5-methyl-1H-pyrrolo[2,3-b]pyridine Theoretical

Pyrimidine (B1678525) Moiety Attachment through Coupling Reactions

The introduction of a pyrimidine moiety onto the this compound scaffold is a key transformation, often achieved through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex heteroaromatic systems. The primary methods employed include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of synthesizing pyrimidine-substituted pyrrolo[2,3-b]pyridines, this reaction would involve the coupling of this compound with a pyrimidine boronic acid or ester. While direct examples for the specified compound are not extensively detailed, the successful application of Suzuki-Miyaura coupling on related pyrrolopyrimidine and azaindole cores is well-documented. For instance, the coupling of a 5-iodopyrrolo[2,3-d]pyrimidine with a p-methoxyphenylboronate has been reported to proceed in the presence of a Pd(PPh₃)₄ catalyst. Similarly, chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been demonstrated, highlighting the feasibility of this approach on the pyrrolo[2,3-b]pyridine core. researchgate.net The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system.

The Buchwald-Hartwig amination provides a powerful route for the formation of carbon-nitrogen bonds. This reaction is particularly useful for attaching aminopyrimidines to the 3-position of the pyrrolo[2,3-b]pyridine core. The general methodology involves the reaction of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction. For example, the Buchwald-Hartwig amination has been successfully employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where a secondary amine was coupled at the C-4 position. researchgate.net This demonstrates the applicability of the reaction to the pyrrolo[2,3-b]pyridine scaffold.

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond, specifically between a terminal alkyne and an aryl or vinyl halide. To attach a pyrimidine moiety via this method, a pyrimidine-substituted alkyne would be coupled with this compound. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. The Sonogashira reaction has been used in the synthesis of various pyrrolopyrimidine derivatives, indicating its potential for the functionalization of the target compound.

Coupling ReactionReactantsTypical Catalysts/ReagentsBond Formed
Suzuki-MiyauraThis compound + Pyrimidine boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C
Buchwald-Hartwig AminationThis compound + AminopyrimidinePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)C-N
SonogashiraThis compound + EthynylpyrimidinePd catalyst, Cu(I) co-catalyst, Amine baseC-C (sp²-sp)

Functionalization via Active Methylene (B1212753) Compounds

The direct functionalization of this compound with active methylene compounds is a less commonly reported transformation. However, the synthesis of the broader pyrrolo[2,3-b]pyridine scaffold often involves the use of active methylene compounds as key building blocks. For example, a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds like acetylacetone, ethyl cyanoacetate, and malononitrile (B47326) in acetic acid with a catalytic amount of hydrochloric acid has been shown to produce substituted 1H-pyrrolo[2,3-b]pyridines.

While direct palladium- or copper-catalyzed cross-coupling of this compound with active methylene compounds is not well-documented in the provided literature, the reactivity of aryl iodides in such reactions is a known principle in organic synthesis. These reactions would typically involve a palladium or copper catalyst and a suitable base to deprotonate the active methylene compound, forming a nucleophile that can then attack the aryl iodide. The success of such a reaction would depend on the specific reaction conditions and the nature of the active methylene compound.

Protective Group Chemistry in Pyrrolo[2,3-b]pyridine Synthesis

The pyrrole nitrogen of the pyrrolo[2,3-b]pyridine core is often protected during synthetic sequences to prevent unwanted side reactions and to improve solubility. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

N-Protection Strategies

Commonly used protecting groups for the pyrrolo[2,3-b]pyridine nitrogen include the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

The Boc group is typically introduced by reacting the pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). This protecting group is known for its stability under a wide range of conditions but is readily cleaved under acidic conditions.

The SEM group is another widely used protecting group for pyrroles. It is introduced by reacting the substrate with SEM-Cl in the presence of a base like sodium hydride. The SEM group is stable to many reagents and reaction conditions, including those used in cross-coupling reactions.

Protecting GroupReagent for IntroductionTypical Conditions
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., DMAP), Aprotic solvent
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-ClBase (e.g., NaH), Aprotic solvent

Deprotection Methodologies and Optimization

The removal of the protecting group is a crucial final step in many synthetic sequences. The conditions for deprotection must be chosen carefully to avoid degradation of the final product.

Boc deprotection is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The reaction is typically fast and clean.

SEM deprotection can be more challenging. While it can be removed under acidic conditions, such as with TFA, this can sometimes lead to the formation of side products. researchgate.net For example, the release of formaldehyde (B43269) during SEM deprotection can lead to unwanted reactions. researchgate.net Alternative methods for SEM deprotection include the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or other Lewis acids. Optimization of the deprotection conditions, such as temperature and reaction time, is often necessary to achieve high yields of the desired product.

Development of Efficient and Scalable Synthetic Pathways

The development of efficient and scalable synthetic pathways for this compound and its derivatives is crucial for their potential application in drug discovery and development. A key aspect of a scalable synthesis is the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and ensuring that each step is high-yielding and amenable to large-scale production.

One reported scalable synthesis of a related 5-nitro-7-azaindole involved a three-step process starting from 2-amino-5-nitropyridine. enamine.net This process included an iodination step, followed by a Sonogashira coupling and a final intramolecular cyclization. enamine.net This route was successfully performed on a kilogram scale, demonstrating its robustness. enamine.net The development of such a process for this compound would likely involve similar considerations, such as the optimization of reaction conditions to maximize yield and minimize the need for chromatographic purification. The use of continuous flow chemistry is also an emerging strategy for the safe and efficient scale-up of chemical processes.

Chemical Reactivity and Transformations of 3 Iodo 5 Methyl 1h Pyrrolo 2,3 B Pyridine

Reactivity Governed by the Iodine Substituent

The carbon-iodine bond at the C3 position is the most prominent site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Role of Iodine in Diverse Cross-Coupling Applications

The iodine atom at the C3 position of the 7-azaindole (B17877) core is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds between the 3-position of the azaindole and various aryl or vinyl groups. While specific studies on 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented, the reactivity of the closely related 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine provides significant insights. In a study focused on this analog, selective arylation at the C3 position was achieved with excellent yields. nih.gov The reaction tolerates a range of aryl boronic acids with both electron-donating and electron-withdrawing substituents. nih.gov

EntryAryl Boronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd2(dba)3 / SPhosCs2CO3Toluene/Ethanol6085
24-Methylphenylboronic acidPd2(dba)3 / SPhosCs2CO3Toluene/Ethanol6089
34-Methoxyphenylboronic acidPd2(dba)3 / SPhosCs2CO3Toluene/Ethanol6093
44-Fluorophenylboronic acidPd2(dba)3 / SPhosCs2CO3Toluene/Ethanol6079
53,5-Bis(trifluoromethyl)phenylboronic acidPd2(dba)3 / SPhosCs2CO3Toluene/Ethanol6067

This table is based on the Suzuki-Miyaura coupling of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine and is illustrative of the expected reactivity of this compound. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C3 position and a terminal alkyne. nih.govwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The resulting 3-alkynyl-7-azaindole derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in materials science and medicinal chemistry. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 3-iodo-7-azaindole with an alkene to form a new carbon-carbon bond, typically with the introduction of a substituted vinyl group at the C3 position. nih.govuni-rostock.de This reaction provides a direct method for the alkenylation of the azaindole core.

Nucleophilic Displacement Pathways and Derivative Synthesis

Direct nucleophilic displacement of the iodine atom in aryl iodides is generally challenging and often requires harsh reaction conditions or activation by strongly electron-withdrawing groups. In the case of this compound, the electron-rich nature of the pyrrole (B145914) ring does not favor classical nucleophilic aromatic substitution (SNAr) at the C3 position.

However, under certain conditions, such as transition-metal catalysis (e.g., Buchwald-Hartwig amination) or via the formation of organometallic intermediates, the iodine can be displaced by various nucleophiles. For instance, the formation of an indolyl anion can be trapped with an electrophile, which can include a source of iodine, followed by further reactions. mdpi.com While direct displacement is not the primary mode of reactivity, these alternative pathways allow for the introduction of a range of functional groups.

Reactivity of the Pyrrole Nitrogen Atom

The pyrrole nitrogen (N1) of the 7-azaindole ring is a key site for functionalization, primarily through N-alkylation and N-acylation reactions. The acidity of the N-H proton allows for its removal by a base, generating a nucleophilic anion that can react with various electrophiles.

N-Alkylation and Acylation Reactions

N-Alkylation: The pyrrole nitrogen can be readily alkylated using a variety of alkylating agents in the presence of a base. Common conditions involve the use of sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). fabad.org.trnih.gov The choice of base and solvent can influence the regioselectivity of alkylation in more complex systems. nih.gov For this compound, alkylation is expected to occur selectively at the N1 position.

N-Acylation: Acylation of the pyrrole nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. nih.gov This reaction introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. The N-acylated products are generally stable and can be isolated in good yields.

Tautomerism and its Influence on Reactivity

The 7-azaindole scaffold can exist in different tautomeric forms due to the migration of the proton between the pyrrole nitrogen (N1) and the pyridine (B92270) nitrogen (N7). The two primary tautomers are the 1H-pyrrolo[2,3-b]pyridine (the more stable form) and the 7H-pyrrolo[2,3-b]pyridine. nih.gov

Theoretical and experimental studies on 7-azaindole have shown that the 1H tautomer is significantly more stable in the ground state. rsc.org The energy difference between the tautomers can be influenced by solvent polarity and the presence of substituents. rsc.orgnih.gov For this compound, the 1H tautomer is the predominant form. The presence of the methyl group at the 5-position is expected to have a minor electronic effect on the tautomeric equilibrium compared to the parent 7-azaindole.

The existence of these tautomers can influence the reactivity of the molecule. For instance, reactions involving the pyridine nitrogen, such as coordination to metal centers, are influenced by its basicity and the position of the tautomeric equilibrium.

Electrophilic and Nucleophilic Reactivity of the Azaindole Core

The fused bicyclic system of 7-azaindole exhibits a rich reactivity pattern towards both electrophiles and nucleophiles, with the outcome of the reaction being highly dependent on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution: The pyrrole ring of the 7-azaindole system is electron-rich and thus highly susceptible to electrophilic attack. The preferred site for electrophilic substitution is the C3 position, which is the most nucleophilic carbon atom in the ring. researchgate.netnih.gov This is exemplified by the direct iodination of 7-azaindole at the 3-position. nih.govresearchgate.net In this compound, the C3 position is already occupied, so further electrophilic substitution on the pyrrole ring would likely occur at the C2 position, although this is generally less favored. Electrophilic substitution on the pyridine ring is more difficult due to its electron-deficient nature. datapdf.com

Nucleophilic Substitution: The pyridine ring of the 7-azaindole core is electron-deficient and can undergo nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). researchgate.net However, the fused pyrrole ring has a deactivating effect on the pyridine ring towards nucleophilic substitution. researchgate.net Functionalization of the pyridine ring can often be achieved through activation, for example, by N-oxidation of the pyridine nitrogen, which enhances its susceptibility to nucleophilic attack. researchgate.net

Cyclization Reactions Leading to Complex Heterocyclic Architectures

The iodo-substituent at the C3 position of this compound is a key functional group for the construction of fused polycyclic systems. Palladium- and copper-catalyzed reactions are the primary tools for elaborating the core structure. Tandem reactions, where an initial intermolecular cross-coupling is followed by an intramolecular cyclization, are a common and efficient strategy for building complex heterocyclic architectures.

One of the most powerful methods for this purpose is the Sonogashira cross-coupling reaction, which forms a new carbon-carbon bond between the C3 position of the azaindole and a terminal alkyne. The resulting 3-alkynyl-5-methyl-1H-pyrrolo[2,3-b]pyridine intermediate can then undergo a subsequent intramolecular cyclization to generate novel fused ring systems. The nature of the cyclization is dependent on the substituents on the alkyne and the reaction conditions employed. For instance, an appropriately functionalized alkyne can lead to intramolecular aminopalladation followed by a second cross-coupling event, affording complex polycyclic structures. While a specific example starting from this compound is not explicitly documented, this sequential Sonogashira/intramolecular aminopalladation/cross-coupling cascade is a known route for the synthesis of 2,3-diarylindoles from ortho-ethynyl-anilines.

Another potential cyclization strategy involves the intramolecular Heck reaction. This reaction would entail the initial coupling of this compound with a molecule containing a suitably positioned alkene. The subsequent intramolecular palladium-catalyzed coupling between the azaindole C3 position and the alkene would result in the formation of a new carbocyclic or heterocyclic ring fused to the pyrrolo[2,3-b]pyridine core. The success of such a reaction is highly dependent on the length and nature of the tether connecting the alkene to the azaindole nucleus, which governs the regioselectivity and feasibility of the ring closure.

Furthermore, free-radical cyclization presents another avenue for the synthesis of complex polyheterocycles. This approach typically involves the generation of an aryl radical at the C3 position, which can then attack an intramolecularly located π-system to form a new ring. For example, o-bromophenyl-substituted pyrrolylpyridinium salts have been shown to undergo intramolecular radical cyclization to yield pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives. beilstein-journals.org Given that carbon-iodine bonds are generally more prone to radical cleavage than carbon-bromine bonds, it is plausible that this compound, when appropriately derivatized, could undergo similar transformations.

The following table summarizes potential cyclization strategies for this compound based on established methodologies for related compounds.

Cyclization Strategy Initial Reaction Subsequent Reaction Potential Product Class
Sonogashira Coupling/CyclizationPalladium/Copper-catalyzed coupling with a functionalized terminal alkyneIntramolecular aminopalladation, cycloisomerization, or other cyclization modesFused polycyclic aromatic systems
Intramolecular Heck ReactionCoupling with a molecule containing an alkene tethered to the azaindolePalladium-catalyzed intramolecular C-C bond formationCarbocyclic or heterocyclic fused systems
Free-Radical CyclizationGeneration of an aryl radical at the C3 positionIntramolecular attack on a tethered π-systemComplex polyheterocyclic frameworks

Side Reactions and Product Diversion under Specific Conditions

In the course of chemical transformations involving this compound, particularly in metal-catalyzed cross-coupling reactions, the formation of side products can occur, leading to a diversion from the intended reaction pathway. These side reactions are often influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

A common side reaction in palladium-catalyzed cross-coupling reactions of aryl halides is hydrodehalogenation , where the iodo-substituent is replaced by a hydrogen atom. This results in the formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine. This process is often favored by the presence of β-hydrides in the palladium catalyst system and can compete with the desired cross-coupling pathway, especially at elevated temperatures or with prolonged reaction times. The mechanism of hydrodehalogenation can involve the β-hydride elimination from an alkyl-palladium intermediate or direct reduction of the aryl-palladium halide intermediate.

Another potential side reaction is the homo-coupling of the starting material to form a dimer, 2,2'-bis(5-methyl-1H-pyrrolo[2,3-b]pyridine). This is particularly prevalent in Suzuki-Miyaura coupling reactions and can be promoted by certain palladium catalysts and reaction conditions that favor the transmetalation of the aryl group from one palladium center to another.

In the context of Buchwald-Hartwig amination, a potential unproductive side reaction is β-hydride elimination from the palladium-amide complex. This would lead to the hydrodehalogenated arene and an imine product, thus reducing the yield of the desired N-arylated product. wikipedia.org

The following table outlines some of the potential side reactions and the conditions that may favor their occurrence.

Side Reaction Side Product Favorable Conditions Reaction Type
Hydrodehalogenation5-methyl-1H-pyrrolo[2,3-b]pyridineElevated temperatures, prolonged reaction times, presence of β-hydridesPalladium-catalyzed cross-coupling
Homo-coupling2,2'-bis(5-methyl-1H-pyrrolo[2,3-b]pyridine)Certain palladium catalysts, conditions favoring facile transmetalationSuzuki-Miyaura coupling
β-Hydride Elimination5-methyl-1H-pyrrolo[2,3-b]pyridine and imineFormation of a palladium-amide complex with available β-hydrogensBuchwald-Hartwig amination

It is crucial for synthetic chemists to be aware of these potential side reactions to optimize reaction conditions to favor the desired product and minimize the formation of these impurities. Careful selection of the catalyst, ligand, base, solvent, and temperature can significantly influence the outcome of the reaction.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within a molecule. For the 1H-pyrrolo[2,3-b]pyridine scaffold, the chemical shifts of the protons are influenced by the electronic effects of the fused aromatic rings and any substituents.

In the case of the parent compound, 7-azaindole (B17877), the proton signals are well-documented. The introduction of a methyl group at the 5-position and an iodine atom at the 3-position in 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine would significantly alter the ¹H NMR spectrum. The methyl protons would introduce a new singlet, typically in the upfield region. The iodine atom at the C3 position would cause the disappearance of the H3 proton signal and would influence the chemical shifts of the remaining protons on the pyrrole (B145914) and pyridine (B92270) rings through its electronic and anisotropic effects.

A study on 5-bromo-1H-pyrrolo[2,3-b]pyridine provides insight into the expected proton chemical shifts in a halogenated 7-azaindole derivative. The reported ¹H NMR data in DMF-d7 showed signals at δ 11.91 (s, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, H6), 8.20 (d, J = 2.0 Hz, 1H, H4), and 7.63 (t, J = 2.8 Hz, 1H, H2). For this compound, one would anticipate a singlet for the methyl group, and the remaining aromatic protons would exhibit shifts influenced by the specific substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
NH ~11.0-12.0 broad singlet
H2 ~7.5-7.8 singlet
H4 ~8.0-8.3 singlet
H6 ~8.1-8.4 singlet

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the ¹³C NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine (C3) would exhibit a significantly upfield chemical shift compared to an unsubstituted carbon due to the heavy atom effect of iodine. The methyl carbon would appear at a characteristic upfield chemical shift.

Spectroscopic data for the parent 7-azaindole shows carbon resonances at approximately δ 149.0, 143.0, 128.0, 121.0, 115.5, and 100.0 ppm. The substitution with a methyl group and an iodine atom would modulate these values.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 ~125-130
C3 ~80-90
C3a ~128-132
C4 ~145-150
C5 ~120-125
C6 ~140-145
C7a ~148-152

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (258.06 g/mol ). nih.gov

The isotopic pattern of the molecular ion would be characteristic of a molecule containing one iodine atom, with a significant M+1 peak due to the natural abundance of ¹³C. The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of the iodine atom, leading to a prominent peak at m/z 131. Subsequent fragmentation could involve the loss of a methyl radical or other characteristic cleavages of the pyrrolopyridine ring system. A study on the mass spectra of indole (B1671886) derivatives notes that a characteristic fragmentation involves the loss of HCN from the pyrrole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, C-H bonds of the aromatic rings and the methyl group, and C=C and C=N bonds of the aromatic system.

The N-H stretching vibration of the pyrrole moiety typically appears as a sharp to moderately broad band in the region of 3400-3100 cm⁻¹. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹, while the C-H stretching of the methyl group would be found in the 3000-2850 cm⁻¹ range. The C=C and C=N stretching vibrations of the fused aromatic rings would give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region.

Advanced Chromatographic Purity Assessment Techniques (HPLC, LC-MS, UPLC)

High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) are essential techniques for assessing the purity of a synthesized compound. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity of the compound would be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. LC-MS would provide simultaneous purity assessment and mass confirmation. UPLC offers higher resolution and faster analysis times compared to conventional HPLC.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. This method determines the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula.

For this compound, with a molecular formula of C₈H₇IN₂, the theoretical elemental composition would be:

Carbon (C): 37.23%

Hydrogen (H): 2.73%

Iodine (I): 49.18%

Nitrogen (N): 10.86%

A satisfactory elemental analysis result, where the experimental values are within ±0.4% of the theoretical values, provides strong evidence for the proposed stoichiometry and the purity of the compound.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 1H-pyrrolo[2,3-b]pyridine core, molecular docking has been instrumental in elucidating their binding modes with various protein targets.

For instance, studies on substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown their potential as inhibitors of various kinases, which are key targets in oncology. acs.org In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of the ligand, in this case, a derivative of 1H-pyrrolo[2,3-b]pyridine, is then placed into the binding site of the protein. A scoring function is used to estimate the binding affinity and rank different binding poses.

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moments. For 1H-pyrrolo[2,3-b]pyridine derivatives, these calculations can help in understanding their chemical behavior and in designing new synthetic routes.

While specific quantum chemical data for 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is not detailed in the provided search results, such calculations would typically involve methods like Density Functional Theory (DFT). These calculations can elucidate how the iodo and methyl substituents influence the electron distribution within the pyrrolopyridine ring system, which in turn affects its reactivity and interaction with biological targets. Understanding the electronic properties is also crucial for interpreting reaction mechanisms, such as those involved in the synthesis of more complex derivatives. acs.org

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to discover, design, and optimize new drug candidates. For the 1H-pyrrolo[2,3-b]pyridine scaffold, CADD has been a key strategy in developing potent and selective inhibitors for various therapeutic targets.

One prominent CADD approach is fragment-based drug discovery. In this method, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. This approach has been successfully used to discover highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Focal Adhesion Kinase (FAK), another important target in oncology. acs.org

Structure-based design is another powerful CADD methodology that has been applied to this scaffold. By analyzing the co-crystal structures of 1H-pyrrolo[2,3-b]pyridine derivatives bound to their target proteins, medicinal chemists can design modifications to improve binding affinity and selectivity. This has been demonstrated in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase. acs.org For this compound, CADD approaches could be used to explore its potential as a starting point for developing new inhibitors against a range of targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, understanding the preferred conformations is crucial for predicting their biological activity. While the 1H-pyrrolo[2,3-b]pyridine core is rigid, substituents can have conformational flexibility.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound bound to a protein target could provide insights into the stability of the complex, the role of solvent molecules, and the conformational changes that may occur upon binding. These simulations offer a more dynamic and realistic view of the ligand-target interactions compared to the static picture provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For 1H-pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR studies have been conducted to develop predictive models for their anticancer activity. imist.ma

In a 3D-QSAR study, the molecules are aligned, and their steric and electrostatic fields are calculated. imist.ma These fields are then used as descriptors to build a statistical model that correlates the structural features with the observed biological activity (e.g., IC50 values). imist.ma Such models can then be used to predict the activity of new, unsynthesized compounds. For a series of compounds including this compound, a QSAR model could be developed to guide the design of new derivatives with improved potency. The results of these models are often visualized as contour maps, which highlight the regions where modifications to the structure are likely to increase or decrease activity. imist.ma

Biological and Medicinal Chemistry Applications of 3 Iodo 5 Methyl 1h Pyrrolo 2,3 B Pyridine Derivatives

Kinase Inhibitory Activities

Fibroblast Growth Factor Receptor (FGFR) Inhibition (FGFR1, 2, 3)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is a key driver in various cancers. rsc.org Structure-activity relationship (SAR) studies have led to the development of compounds with significant inhibitory activity against FGFR1, 2, and 3.

One notable derivative, compound 4h , demonstrated potent inhibition of multiple FGFR isoforms. rsc.org This compound exhibited low nanomolar efficacy, highlighting the potential of the 1H-pyrrolo[2,3-b]pyridine core in designing effective FGFR inhibitors. The detailed inhibitory activities of compound 4h are presented in the table below. rsc.org

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4h 7925

Salt-Inducible Kinase 2 (SIK2) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for its potential to inhibit Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family. googleapis.comwipo.int Overexpression of SIK2 has been linked to poor survival in certain cancers, making it a viable therapeutic target. google.com

A patent application has disclosed a series of substituted 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of SIK2. googleapis.comwipo.int This body of work suggests that derivatives of the 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold are being actively investigated for their SIK2 inhibitory potential, with applications anticipated in the treatment of diseases associated with abnormal cell growth. google.com However, specific inhibitory concentration (IC₅₀) values for these compounds are not publicly available at this time.

Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition

While direct derivatives of this compound for Monopolar Spindle 1 (MPS1) inhibition are not extensively documented in publicly available literature, research on the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold has yielded highly potent and selective MPS1 inhibitors. acs.org MPS1 is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers. acs.org

The optimization of a 1H-pyrrolo[3,2-c]pyridine hit from a high-throughput screening campaign led to the discovery of compound 65 (CCT251455) . acs.org This compound demonstrated potent enzymatic and cellular inhibition of MPS1, showcasing the therapeutic potential of the broader pyrrolopyridine class of compounds against this oncology target. acs.org

CompoundMPS1 IC₅₀ (nM)
65 (CCT251455) 2.4

DYRK1A Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized in the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This kinase is implicated in neurological disorders and certain types of cancer. A series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines were synthesized and evaluated for their ability to inhibit DYRK1A in vitro. researchgate.net

Several derivatives bearing hydroxy groups on the aryl moieties demonstrated high inhibitory potencies, with Kᵢ values in the low nanomolar range. researchgate.net For instance, compounds 2c , 2j , 2k , and 2l were identified as particularly potent inhibitors of DYRK1A. researchgate.net

CompoundDYRK1A Kᵢ (nM)
2c 13
2j 19
2k 20
2l 12

Tropomyosin Receptor Kinase (TRK) Inhibition (TRKA, TRKB, TRKC)

In the context of Tropomyosin Receptor Kinase (TRK) inhibition, research has focused on the related pyrazolo[3,4-b]pyridine scaffold. rsc.orgnih.gov The TRK family of receptor tyrosine kinases are targets in cancers harboring NTRK gene fusions. nih.gov Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. rsc.org

Among the synthesized compounds, C03 emerged as a promising inhibitor with a nanomolar IC₅₀ value against TRKA. rsc.org Further studies revealed that C03 is a pan-TRK inhibitor. nih.gov

CompoundTRKA IC₅₀ (nM)
C03 56

Colony Stimulating Factor 1 Receptor (CSF1R) Tyrosine Kinase Inhibition

While derivatives of this compound have not been prominently featured as CSF1R inhibitors in the reviewed literature, significant research has been conducted on the closely related pyrrolo[2,3-d]pyrimidine scaffold. nih.govmdpi.com CSF1R is a receptor tyrosine kinase that plays a crucial role in the regulation of macrophages and is a target in various inflammatory diseases and cancers. nih.gov

Through a molecular hybridization approach, combining fragments of a known CSF1R inhibitor, Pexidartinib, with a pyrrolo[2,3-d]pyrimidine nucleus, a series of potent inhibitors were developed. mdpi.com Compound 12b from this series emerged as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.com

CompoundCSF1R IC₅₀ (nM)
12b 1.8

Pan-Kinase Selectivity Profiling and Inhibitory Potency Assessment

The 1H-pyrrolo[2,3-b]pyridine core structure serves as a versatile backbone for the design of potent and selective kinase inhibitors. figshare.com Kinase selectivity is a critical attribute for modern cancer therapeutics, as off-target effects can lead to toxicity. nih.gov Consequently, derivatives are often evaluated against large panels of kinases to determine their selectivity profile.

Research has shown that modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold can yield inhibitors with high selectivity for specific kinase targets. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, with one lead compound demonstrating over 700-fold selectivity against other members of the PIKK kinase family. figshare.com Similarly, another study identified a derivative as a potent and selective type II inhibitor of cyclin-dependent kinase 8 (CDK8). acs.org

The inhibitory potency of these compounds often reaches the nanomolar range. Studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives with potent enzymatic inhibition against various kinases, including:

Traf2 and Nck-interacting kinase (TNIK): IC50 values lower than 1 nM. nih.gov

Fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3): IC50 values of 7 nM, 9 nM, and 25 nM, respectively, for a derivative known as compound 4h. rsc.orgrsc.org

Maternal embryonic leucine (B10760876) zipper kinase (MELK): IC50 of 32 nM for a compound designated 16h. nih.gov

Insulin-like growth factor-1 receptor (IGF-1R): Several 3,5-disubstituted derivatives demonstrated nanomolar potency. nih.gov

This ability to generate potent and selective kinase inhibitors underscores the therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Anti-Cancer and Anti-Proliferative Potentials

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant anti-proliferative activity across a range of cancer cell lines. nih.gov For example, the optimized compound 16h, a 3-substituted derivative, exhibited excellent anti-proliferative effects on A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells, with IC50 values ranging from 0.109 μM to 0.245 μM. nih.gov Another derivative, compound 4h, was shown to inhibit the proliferation of 4T1 breast cancer cells. rsc.orgrsc.org The broad cytotoxic activity highlights the potential of this chemical class in oncology. nih.gov

Table 1: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Source
16hA549Lung Carcinoma0.109 nih.gov
16hMDA-MB-231Breast Cancer0.117 nih.gov
16hMCF-7Breast Cancer0.245 nih.gov
4h4T1Breast CancerData not specified rsc.orgrsc.org

A key mechanism through which these compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Flow cytometry analyses have confirmed that these derivatives can trigger this process in malignant cells. For instance, compound 16h was found to promote apoptosis in A549 lung cancer cells in a dose-dependent fashion. nih.gov Similarly, compound 4h has been shown to induce apoptosis in 4T1 breast cancer cells. rsc.orgrsc.org Further investigation into the mechanism revealed that compound 4h may induce apoptosis via the mitochondrial pathway, as evidenced by an increase in reactive oxygen species (ROS) levels in treated 4T1 cells. rsc.org

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise in inhibiting these processes. Research has demonstrated that compound 4h significantly inhibited the migration and invasion of 4T1 breast cancer cells. rsc.orgrsc.org Likewise, compound 16h was found to potently suppress the migration of A549 lung cancer cells. nih.gov This anti-migratory activity suggests that these compounds could play a role in preventing or slowing the spread of cancer.

The murine 4T1 breast cancer cell line is a widely used model for studying metastatic breast cancer. The efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives has been specifically evaluated in this cell line. researchgate.net Compound 4h, a potent FGFR inhibitor, demonstrated a range of anti-cancer effects against 4T1 cells, including the inhibition of cell proliferation, suppression of migration and invasion, and the induction of apoptosis. rsc.orgrsc.orgnih.gov These findings highlight the potential of this class of compounds for the treatment of aggressive breast cancers.

The anti-cancer properties of 1H-pyrrolo[2,3-b]pyridine derivatives are rooted in their ability to inhibit key cellular signaling pathways that are often dysregulated in cancer. rsc.org By targeting specific protein kinases, these compounds can disrupt the signaling cascades that drive tumor growth and survival.

Key targeted pathways include:

FGFR Signaling: Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) pathway is implicated in various tumors. rsc.orgrsc.org Derivatives such as compound 4h have been specifically designed to potently inhibit FGFRs, thereby blocking downstream signaling. rsc.orgrsc.org

TNIK Signaling: Traf2 and Nck-interacting kinase (TNIK) is considered a therapeutic target in colorectal cancer. imist.ma The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent TNIK inhibitors. nih.govresearchgate.net

CDK8/WNT/β-catenin Signaling: Cyclin-dependent kinase 8 (CDK8) is a key oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative was found to target CDK8, leading to the inhibition of β-catenin activity and the downregulation of the WNT/β-catenin signaling pathway. acs.org This action resulted in cell cycle arrest. acs.org

Apoptosis Pathways: Mechanistic studies on related heterocyclic compounds have shown that they can induce apoptosis by modulating the Bcl-2 family of proteins and activating caspase cascades. metu.edu.trnih.gov For example, treatment with compound 4h was shown to increase levels of reactive oxygen species, suggesting the involvement of the mitochondrial apoptosis pathway. rsc.org

Anti-Infective Activities

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel anti-infective agents. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown promise in this area, with activities spanning antiviral, antimycobacterial, and broad-spectrum antimicrobial applications.

The Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a well-established target for antiretroviral therapy. nih.gov The development of integrase strand transfer inhibitors (INSTIs) has been a major advance in the treatment of AIDS; however, the emergence of drug-resistant viral strains requires the development of new generations of inhibitors. nih.gov

The pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core for the development of novel HIV-1 integrase inhibitors. nih.gov Researchers have synthesized a series of pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives and converted them into various benzyl (B1604629) amides. nih.gov These compounds are designed to chelate the divalent metal ions in the active site of the HIV-1 integrase, a mechanism crucial for their inhibitory action. While specific inhibitory data for these derivatives is part of ongoing research, the synthetic strategy highlights the value of the scaffold in creating molecules that target this key viral enzyme. nih.gov

Further research into related bicyclic structures, such as hydroxy-1H-pyrrolopyridine-triones, has demonstrated low micromolar inhibitory potencies against HIV-1 integrase. nih.gov A representative inhibitor from this class retained most of its potency against major raltegravir-resistant IN mutant enzymes, indicating that the broader pyrrolopyridine class of compounds may be developed to overcome clinical drug resistance. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the mycobacterial fatty acid synthase type II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.govnih.gov InhA is the primary target for the frontline anti-TB drug isoniazid (B1672263) (INH). nih.gov However, resistance to INH, often due to mutations affecting the prodrug-activating enzyme KatG, necessitates the search for direct InhA inhibitors. nih.govnih.gov

While direct inhibition of InhA by derivatives of this compound is not extensively documented, related pyrrole-containing structures have been investigated for antimycobacterial properties. nih.gov For instance, derivatives of 1H-pyrrole-2-carboxylate have been evaluated for activity against Mycobacterium tuberculosis H37Rv, with one compound showing a minimum inhibitory concentration (MIC) value of 0.7 µg/mL. nih.gov Furthermore, research on related heterocyclic systems like 3H-pyrrolo[2,3-c]quinolines has led to the discovery of compounds with good in vitro activity against virulent Mtb strains (MIC ≈ 4.1 µM). nih.gov These findings suggest that the broader family of pyrrole-fused heterocycles is a promising area for the development of new anti-TB agents, although their specific mechanism of action, including potential InhA inhibition, requires further elucidation. nih.gov

Beyond specific antiviral and antimycobacterial applications, derivatives of the pyrrolopyridine scaffold have been explored for more general antimicrobial properties. The pyridine (B92270) nucleus is a common feature in many compounds with therapeutic properties, including antimicrobial and antiviral activities. mdpi.comnih.gov

Studies on different isomers of the pyrrolopyridine system have demonstrated activity against common bacterial pathogens. For example, certain derivatives of pyrrolo[3,4-c]pyridine, specifically two Mannich bases, showed activity against Staphylococcus aureus. nih.gov Another class, 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives, yielded a compound with potent antibacterial activity against Escherichia coli, with a reported MIC of 3.35 µg/mL. nih.gov These examples underscore the potential of the pyrrolopyridine core structure as a template for designing novel antibacterial agents effective against both Gram-positive and Gram-negative bacteria. nih.gov

Diverse Pharmacological Actions

The structural versatility of the 1H-pyrrolo[2,3-b]pyridine framework allows for its application in targeting various physiological pathways beyond anti-infectives. Derivatives have been investigated for their potential to modulate inflammatory processes and pain signaling.

Inflammation is a complex biological response implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform. The pyridine nucleus is a component of several known anti-inflammatory agents. nih.govsemanticscholar.org Fused heterocyclic systems containing a pyridine ring, such as pyridopyrimidines and chromeno-pyridines, have been reported as promising anti-inflammatory candidates and potent COX-2 inhibitors. nih.govnih.gov

For example, a series of novel pyridopyrimidinone derivatives were synthesized and evaluated for their anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov Several of these compounds exhibited superior anti-inflammatory properties compared to the reference drug celecoxib (B62257). nih.gov Certain derivatives also showed improved COX-2 inhibitory activity (IC₅₀ = 0.67–1.02 µM) compared to celecoxib (IC₅₀ = 1.11 µM). nih.gov These findings indicate that the pyridine moiety, as part of a larger fused heterocyclic system like pyrrolopyridine, is a promising scaffold for developing new anti-inflammatory drugs.

The search for novel and effective analgesics with favorable safety profiles is a constant endeavor in medicinal chemistry. Derivatives of the pyrrolopyridine scaffold have demonstrated significant potential in this area. Specifically, new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized and evaluated for their analgesic activity in established preclinical models, such as the "hot plate" and "writhing" tests in mice. dntb.gov.uanih.gov

In the writhing test, which assesses peripherally mediated analgesia, all tested imide derivatives of the pyrrolo[3,4-c]pyridine scaffold were found to be more active than aspirin. nih.gov Notably, the analgesic properties of two of the most potent compounds were comparable to that of morphine. nih.gov These results highlight the significant analgesic potential of the pyrrolopyridine core structure and suggest it is a valuable template for the development of new pain management therapies. dntb.gov.uanih.gov

Compound IDWrithing Test ED₅₀ (mg/kg)Reference CompoundWrithing Test ED₅₀ (mg/kg)
Derivative 9 3.25Morphine 2.44
Derivative 11 3.67Aspirin 39.15
Other Derivatives (8, 10, 12-15) 3.25 - 19.2
Data sourced from studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. nih.gov

Anticonvulsant Activity

The therapeutic potential of pyrrolopyridine derivatives extends to the management of neurological disorders, including epilepsy. Research into this scaffold has been driven by the need for novel anticonvulsant agents with improved efficacy and safety profiles. In one study, new analogs of pyrrolopyridine were designed based on the principle of isosteric replacement, where the pyrrolopyridine core was used in place of a phthalimide (B116566) structure found in other antiepileptic agents. nih.gov

These newly synthesized compounds were evaluated for their antiepileptic effects using standard preclinical models, namely the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models. nih.gov The results indicated that the pyrrolopyridine derivatives had a significant impact on both tonic and clonic seizures. nih.gov Notably, several compounds in the series were identified as being more potent than the established anticonvulsant drug, phenytoin (B1677684). nih.gov Further investigation into related structures, such as pyrroloimidazopyridines, has also demonstrated anticonvulsant effects comparable to phenytoin in certain cases, highlighting the general potential of fused pyrrole-pyridine systems in developing new treatments for epilepsy. nih.gov

Anti-Multi-Drug Resistance (MDR) Effects

Multi-drug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. The development of compounds that can inhibit or evade these transporters is a key strategy to overcome MDR.

While direct experimental evidence for the anti-MDR activity of this compound derivatives is limited, computational studies offer preliminary insights. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for a related analogue, N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine, were performed to assess its interaction with P-glycoprotein. drugbank.com The predictive models suggested that the compound is likely a non-substrate for P-gp and does not act as a significant inhibitor of the transporter. drugbank.com Although these are computational predictions for a different derivative, they represent an initial exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold's potential interaction with key MDR-associated proteins. Further experimental validation is necessary to determine if specific derivatives, such as this compound, could be engineered to possess anti-MDR effects.

CompoundPredicted P-gp InteractionProbability
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amineP-glycoprotein substrateNon-substrate (0.5375)
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amineP-glycoprotein inhibitor INon-inhibitor (0.8493)
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amineP-glycoprotein inhibitor IINon-inhibitor (0.8951)

Table 1: In silico predicted P-glycoprotein interaction profile for an analogue of the 1H-pyrrolo[2,3-b]pyridine scaffold. Data sourced from DrugBank. drugbank.com

Antihypertensive Activity

The renin-angiotensin-aldosterone system (RAAS) is a critical pathway for blood pressure regulation, making it a prime target for antihypertensive drug development. nih.govfrontiersin.org The 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for its potential to yield novel antihypertensive agents.

Specific derivatives of this scaffold have been included in studies of compounds with potential blood pressure-lowering effects. For instance, (Z)-N'-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetimidamide and (Z)-N'-hydroxy-2-(1H-pyrrolo[2,3-b]pyridine-1-yl)acetimidamide were identified as compounds of interest within a broader class of indole (B1671886) derivatives studied for antihypertensive activity. derpharmachemica.com While detailed quantitative data on their efficacy are not widely published, their inclusion in such studies confirms that the 1H-pyrrolo[2,3-b]pyridine core is a viable starting point for designing inhibitors of targets within the cardiovascular system.

Anti-Diabetic Potential

Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as promising candidates for the treatment of type 2 diabetes. One strategy involves the inhibition of ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), specifically NPP1 and NPP3, which are considered druggable targets for metabolic disorders.

Researchers have synthesized and evaluated a series of sulfonylurea derivatives incorporating the 1H-pyrrolo[2,3-b]pyridine core as inhibitors of these enzymes. The enzymatic assays demonstrated that these compounds could potently and selectively inhibit NPP1 and NPP3. This research highlights the utility of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing novel anti-diabetic agents by targeting key enzymes involved in glucose metabolism.

Compound IDTarget EnzymeIC₅₀ (µM)
1cNPP10.80 ± 0.04
1lNPP30.55 ± 0.01

Table 2: Inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against human NPP1 and NPP3 isozymes.

Rational Drug Design and Lead Optimization

Scaffold Hopping as a Design Strategy

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. namiki-s.co.jp This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series. The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed in scaffold hopping strategies.

In one notable example, a scaffold-hopping experiment led to the discovery of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov This demonstrates the utility of the 1H-pyrrolo[2,3-b]pyridine scaffold as a replacement for other heterocyclic systems to generate new lead compounds. Similarly, scaffold hopping has been applied to develop kinase inhibitors, where the 1H-pyrrolo[2,3-b]pyridine moiety serves as an effective hinge-binding group. researchgate.net In a program aimed at developing proteasome inhibitors, a systematic scaffold-hopping exercise that included a 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate was conducted to identify cores with improved solubility and metabolic stability. dundee.ac.uk

Structure-Guided Design Principles

Structure-guided design, which utilizes structural information about the biological target, is a cornerstone of modern drug discovery. Techniques such as X-ray crystallography and molecular docking are used to understand ligand-receptor interactions at an atomic level, enabling the rational design of more potent and selective inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively used in such design strategies, particularly in the development of kinase inhibitors.

For example, a structure-based design approach was used to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.govrsc.org Molecular docking studies of a lead compound revealed that the 1H-pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the backbone of residues E562 and A564 in the kinase hinge region. nih.gov This understanding allowed for the rational design of new derivatives, such as compound 4h , where a 3,5-dimethoxyphenyl group was introduced to occupy a hydrophobic pocket and form additional hydrogen bonds, resulting in a significant increase in potency. nih.gov Similar structure-guided approaches involving docking and SAR analysis have been applied to develop 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors for other kinases, including c-Met and FLT3, demonstrating the versatility of this scaffold in rational drug design. researchgate.netnih.gov

Development of Potent and Selective Lead Compounds

The 1H-pyrrolo[2,3-b]pyridine scaffold, a core structure in this compound, has been identified as a "privileged structure" in medicinal chemistry, serving as a foundation for the development of various kinase inhibitors. nih.gov Researchers have successfully utilized this scaffold to design potent and selective inhibitors for several critical cancer-related targets.

One notable area of development is in targeting Fibroblast Growth Factor Receptors (FGFRs), whose abnormal activation is linked to numerous tumors. rsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, leading to the identification of promising lead compounds. Among these, compound 4h emerged as a particularly potent inhibitor of FGFR1, 2, and 3, demonstrating significant potential for further optimization in cancer therapy. rsc.org With a low molecular weight, compound 4h is considered an appealing lead for subsequent development. rsc.org

Table 1: FGFR Inhibitory Activity of Lead Compound 4h This table is interactive. You can sort and filter the data.

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM)
4h 7 9 25 712

Data sourced from RSC Publishing. rsc.org

Similarly, the 1H-pyrrolo[2,3-b]pyridine framework has been instrumental in developing inhibitors for other kinases, such as Traf2 and Nck-interacting kinase (TNIK) and insulin-like growth factor-1 receptor (IGF-1R). researchgate.netnih.gov In-house screening identified the scaffold as a potent inhibitor of TNIK, leading to the synthesis of derivatives with IC50 values below 1 nM. researchgate.netnih.gov Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has also yielded novel inhibitors of IGF-1R tyrosine kinase with nanomolar potency. nih.gov This consistent success underscores the versatility of the pyrrolopyridine core in generating selective lead compounds for diverse therapeutic targets.

Influence of Substituent Nature and Position on Bioactivity

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. researchgate.net

The presence, number, and position of specific functional groups can dramatically alter a compound's antiproliferative activity. nih.gov For instance, research on related pyridine derivatives has shown that the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance bioactivity. nih.govunison.mx Conversely, the addition of halogen atoms or bulky groups may lead to lower antiproliferative effects. nih.govunison.mx

In the context of pyrrolo[2,3-b]pyridine and similar scaffolds, specific findings include:

Aryl Substituents: The substitution pattern on aryl rings attached to the core is critical. In one study, a fluorine-substituted phenyl ring led to good activity against multiple cancer cell lines. nih.gov The introduction of electron-withdrawing groups, such as chlorine atoms, on a phenyl ring attached to the pyrrole (B145914) nitrogen has been suggested to improve activity. juniperpublishers.com

Alkoxy Groups: The presence of alkoxy groups, like methoxy substituents at the 3,4-positions of a phenyl group on the pyrrole ring, is also considered a strategy to enhance biological activity. juniperpublishers.com

Stereochemistry: The three-dimensional arrangement of atoms can have a strong influence on biological activity. For example, in a series of related pyrrolo[2,1-f] jcancer.orgsigmaaldrich.comaltogen.comtriazine derivatives, the trans configuration of a piperidine-3-ol substituent was found to be the most active. nih.gov

Side Chains: For piperidinylpyrrolopyridines, the nature of the acid chain attached to the piperidine (B6355638) was identified as a key feature for maintaining the duration of action and avoiding sedative properties. researchgate.net

These findings highlight that systematic modification of substituents on the this compound core is a rational approach to fine-tuning its biological profile and developing derivatives with improved therapeutic properties.

Preclinical Biological Evaluation Methodologies

In Vitro Enzyme Activity Assays

To determine the direct inhibitory effect of this compound derivatives on their molecular targets, in vitro enzyme activity assays are essential. These assays measure how effectively a compound can inhibit the activity of a specific enzyme, such as a protein kinase. nih.gov

A variety of techniques are employed for this purpose. For instance, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays, such as the LANCE Ultra and LanthaScreen platforms, are commonly used to obtain enzymatic IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) and dissociation constants (Kd). nih.gov Enzyme-Linked Immunosorbent Assay (ELISA) kits are also utilized to assess the inhibition of specific kinases like VEGFR-2 and HER-2. mdpi.com These assays provide quantitative data on the potency of the compounds, allowing for direct comparison and selection of the most promising candidates for further testing. nih.govnih.gov

Cellular Proliferation Assays and IC50 Determination

Cellular proliferation assays are fundamental for evaluating the anticancer potential of new compounds. jcancer.org These assays measure the ability of a compound to inhibit the growth and division of cancer cells. altogen.com The results are typically expressed as an IC50 value, which in this context represents the concentration of the compound that causes a 50% reduction in cell viability or growth. altogen.com

Several types of proliferation assays are widely used:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. altogen.com Live cells contain mitochondrial enzymes that convert the MTT reagent into a colored formazan (B1609692) product. altogen.com

CellTiter-Blue Assay: Similar to the MTT assay, this is a fluorometric method that measures the conversion of a resazurin-based reagent into a fluorescent product by viable cells. jcancer.org

Soft Agar Assay: This method assesses anchorage-independent growth, a hallmark of cancer cells. It measures the ability of cells to form colonies in a semi-solid medium in the presence of the test compound. jcancer.org

These assays are typically performed on various cancer cell lines to determine the compound's spectrum of activity and potency. science.gov For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit the proliferation of breast cancer cells. rsc.org

Biochemical Assays for Target Inhibition

Biochemical assays are designed to confirm that a compound's cellular effects are due to the inhibition of its intended molecular target. These assays provide mechanistic insight by directly measuring the interaction between the inhibitor and the target protein.

The enzyme activity assays mentioned previously (e.g., TR-FRET, ELISA) are primary examples of biochemical assays for target inhibition. nih.govmdpi.com They quantify the compound's ability to block the catalytic function of an enzyme in a purified, cell-free system. This helps to distinguish direct target engagement from other effects that might lead to cell death, such as general cytotoxicity. By confirming on-target activity, researchers can more confidently attribute the observed cellular responses, like inhibition of proliferation, to the compound's specific mechanism of action.

In Vitro Clearance and Plasma Stability Studies

Before a compound can be advanced to in vivo testing, its metabolic stability and stability in plasma must be evaluated. These in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies help predict how the compound will behave in a whole organism. nih.gov

In Vitro Clearance: The metabolic stability of a compound is often assessed using liver microsomes or hepatocytes from humans or other species. nih.govmdpi.com These preparations contain drug-metabolizing enzymes. The compound is incubated with the microsomes or hepatocytes, and its disappearance over time is measured. mdpi.com From this data, key parameters like the half-life (t1/2) and intrinsic clearance (CLint) can be calculated, which help predict the rate at which the drug will be cleared from the body. mdpi.com

Plasma Stability: This assay determines a compound's stability in blood plasma to identify susceptibility to degradation by plasma enzymes (e.g., esterases, proteases). nih.gov The compound is incubated in plasma from different species, and its concentration is monitored over time. mdpi.comnih.gov Poor plasma stability can lead to a short half-life and reduced efficacy in vivo. mdpi.com

Table 2: Example Parameters from In Vitro Stability Studies This table is interactive. You can sort and filter the data.

Assay Type Species Matrix Key Parameters Measured Purpose
Metabolic Stability Human, Rat, Mouse Liver Microsomes Half-life (t1/2), Intrinsic Clearance (CLint) Predict metabolic clearance rate mdpi.com
Plasma Stability Human, Rat, Mouse, Dog Plasma Percent remaining, Half-life (t1/2) Assess degradation by plasma enzymes mdpi.com
Permeability N/A Caco-2 cell monolayer Apparent permeability coefficient (Papp) Predict intestinal absorption nih.gov

This table represents typical methodologies used in preclinical evaluation.

These studies are critical for selecting lead compounds with favorable pharmacokinetic properties, increasing the likelihood of success in later stages of drug development. nih.gov

Cytochrome P450 (CYP) Isoform Inhibition Assessment

The potential for drug-drug interactions is a significant consideration in drug development. A primary mechanism for such interactions is the inhibition of Cytochrome P450 (CYP) enzymes. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are assessed for their inhibitory activity against major CYP isoforms to evaluate this risk.

Research into a series of 7-azaindole (B17877) isoindolinone-based PI3Kγ inhibitors has provided specific data on the CYP inhibition profile of these compounds. One particular derivative, compound 12 , which shares the 7-azaindole core, was identified as a potent inhibitor of several major CYP isoforms. This inhibition is thought to be potentially caused by the coordination of the pyridine moiety with the iron center of the CYP enzyme. nih.gov

The inhibitory activity of this derivative against a panel of CYP isoforms is detailed in the table below.

Table 1: Cytochrome P450 Isoform Inhibition by a 7-Azaindole Derivative (Compound 12)
CYP IsoformIC50 (μM)
CYP1A20.7
CYP2D62.0
CYP2C90.3
CYP2C19<0.1
CYP3A40.3

The data reveals that this 7-azaindole derivative exhibits potent inhibition, particularly against CYP2C19, with an IC50 value of less than 0.1 μM. nih.gov Significant inhibition was also observed for CYP2C9 and CYP3A4. nih.gov In contrast, a related pyrazole (B372694) derivative, which lacks the pyridine moiety, demonstrated an improved CYP inhibition profile, suggesting the pyridine nitrogen is a key contributor to the observed inhibition. nih.gov

Furthermore, computational or in silico predictions for other 1H-pyrrolo[2,3-b]pyridine derivatives are available. For instance, the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for 3-(3-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine suggests it is an inhibitor of CYP1A2, CYP2D6, CYP2C19, and CYP3A4. drugbank.com While these are predictions and not experimental results, they align with the experimentally observed inhibitory potential of this chemical class.

Interestingly, not all pyrrolopyridine isomers exhibit this inhibitory behavior. A study on a derivative of pyrrolo[3,4-c]pyridine, a different structural isomer, found that it did not show cytochrome P450 inhibition. nih.gov This highlights the importance of the specific arrangement of the pyrrole and pyridine rings in determining the interaction with CYP enzymes.

The assessment of CYP isoform inhibition is a critical step in the preclinical evaluation of any new chemical entity, including derivatives of this compound. The available data on related 7-azaindole compounds indicate a potential for CYP inhibition, which would need to be carefully considered and further investigated in the development of any therapeutic agent based on this scaffold.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Automation

The efficient and versatile synthesis of 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine and its analogs is paramount for accelerating drug discovery efforts. Future research will likely focus on the development of more streamlined and atom-economical synthetic routes. While classical methods for the construction of the pyrrolo[2,3-b]pyridine core are well-established, there is a continuous drive towards methodologies that offer improved yields, greater functional group tolerance, and enhanced regioselectivity.

The integration of automated synthesis platforms presents a significant opportunity to expedite the exploration of chemical space around the this compound scaffold. High-throughput synthesis, coupled with purification and analysis, can enable the rapid generation of large and diverse libraries of derivatives. This approach will be instrumental in systematically probing structure-activity relationships (SAR) and identifying lead compounds with optimized properties.

Table 1: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesFuture Directions
Traditional Synthesis Multi-step batch synthesis often involving protection/deprotection steps.Well-established and reliable for small-scale synthesis.Development of more convergent and step-economical routes.
Flow Chemistry Continuous synthesis in a reactor system.Improved safety, scalability, and reaction control. Integration with in-line purification and analysis.Optimization of reaction conditions for a wider range of derivatives and integration into automated workflows.
Automated Synthesis Robotic platforms for parallel synthesis and purification.High-throughput generation of compound libraries for rapid SAR exploration.Integration with AI/ML algorithms for automated reaction optimization and compound design.

Advanced Derivatization Strategies for Enhanced Bioactivity

The iodine atom at the 3-position of this compound is a key feature that allows for extensive derivatization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby modulating the compound's physicochemical properties and biological activity.

Future derivatization strategies will likely focus on the incorporation of novel and diverse chemical motifs to enhance bioactivity and target selectivity. This includes the use of bioisosteric replacements to improve metabolic stability and pharmacokinetic profiles. Furthermore, the exploration of different substitution patterns on the pyrrolo[2,3-b]pyridine core, in addition to the 3-position, will be crucial for fine-tuning the pharmacological properties of the resulting molecules. For instance, structure-activity relationship studies on related pyrrolo[2,3-b]pyridine derivatives have shown that modifications at other positions can significantly impact their inhibitory activity against various kinases.

Identification of Undiscovered Biological Targets and Mechanisms

While the pyrrolo[2,3-b]pyridine scaffold is known to be a potent hinge-binding motif for various protein kinases, the full spectrum of biological targets for derivatives of this compound remains to be elucidated. Future research should aim to identify novel and undiscovered biological targets and unravel the underlying mechanisms of action.

Phenotypic screening of compound libraries derived from this compound in various disease models can lead to the identification of novel biological activities. Subsequent target deconvolution studies, employing techniques such as chemical proteomics and genetic approaches, will be essential to identify the specific molecular targets responsible for the observed phenotypes. This approach has the potential to uncover new therapeutic opportunities for this class of compounds beyond their established roles as kinase inhibitors. For example, derivatives of the broader pyrrolo[2,3-b]pyridine class have shown promise as inhibitors of targets like glycogen (B147801) synthase kinase 3β (GSK-3β) for Alzheimer's disease and as potential anticancer agents targeting Traf2 and Nck-interacting kinase (TNIK). nih.govimist.ma

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery process. In the context of this compound, AI/ML can be leveraged in several key areas to accelerate the design and optimization of novel drug candidates.

Predictive models can be developed to forecast the bioactivity, physicochemical properties, and pharmacokinetic profiles of virtual derivatives. These models, trained on existing data from related pyrrolo[2,3-b]pyridine compounds, can be used to prioritize the synthesis of molecules with the highest probability of success. Generative AI models can also be employed to design novel molecules with desired properties from scratch, exploring vast regions of chemical space that may not be accessible through traditional medicinal chemistry approaches.

Table 2: Applications of AI/ML in the Development of this compound Derivatives

ApplicationDescriptionPotential Impact
Predictive Modeling Training algorithms to predict properties like bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and selectivity.Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested.
Generative Design Using AI to generate novel molecular structures with desired properties.Exploration of novel chemical space and the design of compounds with improved potency and selectivity.
In Silico Screening Virtually screening large compound libraries against biological targets.Rapid identification of potential hit compounds for further experimental validation.

Translation of Research Findings to Preclinical Development

The ultimate goal of research involving this compound is the translation of promising findings into preclinical and, eventually, clinical development. A critical aspect of this transition is the rigorous evaluation of lead compounds in relevant preclinical models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine, and how can regioselectivity be controlled during iodination?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, iodination can be achieved via Stille or Suzuki-Miyaura couplings using 3-bromo-5-methyl-pyrrolo[2,3-b]pyridine as a precursor. Regioselectivity is controlled by optimizing reaction conditions (e.g., temperature, catalyst loading) and protecting group strategies (e.g., N-Ts protection to direct iodination to the 3-position) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-iodination. Confirm regiochemistry via 1H^1H-NMR (e.g., coupling patterns of aromatic protons) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : Assess purity (>95% recommended for biological assays).
  • NMR : Confirm substitution patterns (e.g., iodination at C3 via 13C^{13}C-NMR chemical shifts ~90–100 ppm for C-I bonds).
  • HRMS : Verify molecular weight (expected [M+H]+ for C8_8H8_8IN2_2: 275.97).
    • Common Pitfalls : Degradation during storage; store under inert gas at –20°C .

Q. What preliminary structure-activity relationship (SAR) insights exist for pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Early SAR studies highlight the importance of the iodine moiety at C3 for electrophilic reactivity and the methyl group at C5 for steric stabilization. For example, replacing iodine with smaller halogens (e.g., Br) reduces binding affinity to kinase targets like BTK .
  • Experimental Design : Synthesize analogs with substituent variations at C3 and C5, then screen against target enzymes (e.g., IC50_{50} assays) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives for specific targets?

  • Methodological Answer : Perform docking studies using software like AutoDock Vina or Schrödinger Maestro. For example, dock the compound into the ATP-binding pocket of B-RAF V600E mutant (PDB: 3C4C) to predict binding modes. Optimize substituents (e.g., adding electron-withdrawing groups) to enhance hydrogen bonding with Lys483 or Glu501 .
  • Validation : Compare docking scores with experimental IC50_{50} values. Resolve discrepancies by refining force field parameters or incorporating molecular dynamics simulations .

Q. How can contradictory biological activity data across studies be resolved?

  • Case Example : Discrepancies in reported IC50_{50} values for BTK inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution Strategy :

  • Standardize assay protocols (e.g., fixed ATP at 1 mM).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently.
  • Validate cellular activity via Western blotting (e.g., phospho-BTK levels) .

Q. What strategies are effective for derivatizing the pyrrolo[2,3-b]pyridine core while preserving its planar aromatic structure?

  • Methodological Answer :

  • C3 Modification : Perform Sonogashira coupling to introduce alkynes for click chemistry.
  • C5 Modification : Utilize directed ortho-metalation (DoM) with LDA to install substituents.
  • N1 Functionalization : Alkylate using NaH/MeI in THF, ensuring anhydrous conditions to avoid hydrolysis .
    • Analytical Confirmation : Monitor regiochemistry via 19F^{19}F-NMR (if fluorinated) or X-ray crystallography .

Q. How can sensitive intermediates (e.g., azido derivatives) be stabilized during synthesis?

  • Methodological Answer : For intermediates like 3-azido-5-methyl-pyrrolo[2,3-b]pyridine:

  • Use low-temperature reactions (–78°C) and light-protected vessels.
  • Purify via flash chromatography (silica gel deactivated with triethylamine) to prevent decomposition.
  • Characterize immediately by FT-IR (azide stretch ~2100 cm1^{-1}) .

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Reactant of Route 1
Reactant of Route 1
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.